1,3-Diphenylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1,3-Diphenylpropan-1-ol, such as β-diketones, has been explored through methods involving the interaction of different chemical entities. For instance, β-diketone interactions have led to the synthesis of compounds adopting cis-diketo conformations, illustrating the flexibility in manipulating the core structure of 1,3-Diphenylpropan-1-ol for various derivatives (Emsley et al., 1987). Another method involves the diastereoselective reduction of β-hydroxy oxime, demonstrating a stereocontrolled route to synthesize derivatives of 1,3-Diphenylpropan-1-ol with high selectivity and yield (Patil et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylpropan-1-ol derivatives has been extensively analyzed through methods like X-ray crystallography and electron diffraction. Such studies reveal details about the orientation of phenyl rings and the spatial arrangement of molecules, which are crucial for understanding the chemical behavior and reactivity of these compounds (Schultz et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 1,3-Diphenylpropan-1-ol and its derivatives showcase a range of transformations, highlighting their reactivity and functional group compatibility. The formation of various heterocyclic compounds from 1,3-Diphenylpropan-1-ol demonstrates its versatility as a precursor for synthesizing bioactive molecules with potential therapeutic applications (Fouad et al., 2023).
Physical Properties Analysis
The study of physical properties, such as thermal behavior, through methods like TG-DSC, provides insight into the stability and decomposition patterns of 1,3-Diphenylpropan-1-ol derivatives. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceutical formulations (Liu Wan-yun, 2008).
Scientific Research Applications
Synthesis of Biologically Active Compounds 1,3-Diphenylpropan-1-ols serve as synthetic precursors for biologically active un-natural compounds. Notably, these compounds form the core structure in griffithane natural products isolated from Combretum griffithii stems. They are also potential synthetic precursors for flavans, which are found in various plants like Ageratum conyzoides and possess anti-feedant properties in some species (Reddy, Krishna, & Satyanarayana, 2016).
Stereocontrolled Synthesis The diastereomers of 3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol have been synthesized, starting from a common intermediate. This process highlights the significance of 1,3-Diphenylpropan-1-ol in stereocontrolled chemical synthesis, which is crucial for developing specific pharmaceutical compounds (Patil, Bhowmick, & Joshi, 2010).
Natural Product Extraction From the roots of Erythrina variegata, unusual diphenylpropan-1,2-diols with a syringyl group have been isolated. These compounds demonstrate the diversity of natural products derived from 1,3-Diphenylpropan-1-ol structures (Tanaka et al., 2002).
Catalytic Activity in Organic Reactions Transition-metal complexes containing a 1,3-Diphenylpropan-1-ol skeleton exhibit catalytic activity. For example, palladium complexes have shown efficacy in Sonogashira coupling reactions, a key process in organic synthesis (Liang, Nishide, Ito, & Yoshifuji, 2003).
Antioxidant Activity The antioxidant properties of 1,3-Diphenylpropane-1,3-dione, a related compound, have been studied using pulse radiolysis. It exhibits significant inhibitory activity against Fe2+-mediated lipid peroxidation, indicating its potential as an antioxidant (Rele et al., 2002).
Synthesis and Thermoanalysis The synthesis and thermoanalysis of 1,3-diphenylpropane-1,3-dione have been conducted, offering insights into its molecular structure and thermal properties, which are essential for its application in material science (Wan-yun, 2008).
Tyrosinase Inhibitory Effects Compounds derived from 1,3-Diphenylpropanes have been found to exhibit inhibitory activities against tyrosinase, an enzyme involved in melanin production. This indicates potential applications in skin care and treatment of hyperpigmentation disorders (Baek et al., 2009).
properties
IUPAC Name |
1,3-diphenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQODFKFKHCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropan-1-ol | |
CAS RN |
14097-24-6 | |
Record name | NSC69141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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